((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide
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Overview
Description
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that combines a cyclohexyl ring with a p-chlorophenyl group and a trimethylammonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the reaction of cyclohexanone with p-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding cyclohexyl intermediate.
Hydroxylation: The cyclohexyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the hydroxyl group.
Quaternization: The final step involves the quaternization of the hydroxylated intermediate with trimethylamine and methyl iodide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the p-chlorophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium chloride, sodium bromide.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the phenyl derivative.
Substitution: Formation of the corresponding halide derivatives.
Scientific Research Applications
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antimicrobial agent due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies related to cell membrane interactions and transport mechanisms due to its amphiphilic nature.
Industrial Applications: The compound is investigated for its potential use as a surfactant and emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide primarily involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with specific molecular targets and pathways involved in cell signaling and transport.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: A surfactant with similar structural features.
Tetrabutylammonium Iodide: A quaternary ammonium salt used in various chemical reactions.
Uniqueness
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide is unique due to its combination of a cyclohexyl ring and a p-chlorophenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
357-78-8 |
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Molecular Formula |
C16H25ClINO |
Molecular Weight |
409.73 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-hydroxycyclohexyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C16H25ClNO.HI/c1-18(2,3)12-14-6-4-5-11-16(14,19)13-7-9-15(17)10-8-13;/h7-10,14,19H,4-6,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LXFLBGSSFRFRGI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CCCCC1(C2=CC=C(C=C2)Cl)O.[I-] |
Origin of Product |
United States |
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